Biological Activity: Inactive Glucuronide vs. Potent Parent Drug
Dihydro artemisinin beta-d-glucuronide is confirmed as the biologically inactive clearance product of DHA. In rats, it comprised 21.1 ± 9.3% of the administered radiolabeled dose in bile and was explicitly characterized as 'biologically inactive', while the parent DHA retains potent antimalarial activity via endoperoxide bridge-mediated radical generation [1]. This establishes the glucuronide as a detoxification product rather than an active metabolite, a critical distinction for pharmacokinetic-pharmacodynamic modeling.
| Evidence Dimension | Antimalarial biological activity |
|---|---|
| Target Compound Data | Biologically inactive (principal inactive biliary metabolite representing 21.1 ± 9.3% of dose) |
| Comparator Or Baseline | Dihydroartemisinin: Potent antimalarial activity (active moiety of artesunate) |
| Quantified Difference | Complete loss of antimalarial activity upon glucuronidation |
| Conditions | In vivo rat biliary excretion study; [13-14C]DHA administered intravenously at 35 μmol/kg |
Why This Matters
Confirms the compound's role as a PK/PD clearance marker and prevents erroneous attribution of antimalarial efficacy to the glucuronide in therapeutic studies.
- [1] Maggs JL, Madden S, Bishop LP, O'Neill PM, Park BK. The rat biliary metabolites of dihydroartemisinin, an antimalarial endoperoxide. Drug Metab Dispos. 1997 Oct;25(10):1200-4. PMID: 9321524. View Source
